Hydroxoc-obalamin
CAS No.:
Cat. No.: VC14461804
Molecular Formula: C62H88N13O14P-2
Molecular Weight: 1270.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C62H88N13O14P-2 |
---|---|
Molecular Weight | 1270.4 g/mol |
IUPAC Name | [(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate |
Standard InChI | InChI=1S/C62H90N13O14P/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86)/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+/m1/s1 |
Standard InChI Key | RHYVGCKRBKDRDX-RQJMMSBLSA-L |
Isomeric SMILES | CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O |
Canonical SMILES | CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O |
Introduction
Chemical and Structural Properties of Hydroxocobalamin
Hydroxocobalamin (C₆₂H₉₀ClCoN₁₃O₁₅P) is a cobalt-containing corrinoid with a molecular weight of 1,382.82 g/mol . Its structure comprises a central cobalt ion coordinated to a corrin ring, a hydroxyl group, and a nucleotide loop. The compound’s reactivity stems from the cobalt’s ability to alternate between +1, +2, and +3 oxidation states, facilitating its role in redox reactions.
Physicochemical Characteristics
Key properties include:
Property | Value |
---|---|
Melting Point | >300°C |
Solubility | 10 mg/mL in methanol (20°C) |
Stability | Hygroscopic; store at 2–8°C |
Appearance | Dark brown to black crystalline solid |
The hydroxyl group at the cobalt center enables nucleophilic displacement reactions, allowing hydroxocobalamin to bind toxins like cyanide . This property underpins its use as an antidote.
Pharmacological Mechanisms and Therapeutic Targets
Nitric Oxide Scavenging in Septic Shock
In refractory septic shock, hydroxocobalamin binds nitric oxide (NO) with high affinity ( M), inhibiting soluble guanylyl cyclase activation and subsequent vasodilation . A retrospective ICU study (n=26) showed that a 5 g IV infusion increased MAP by +16.3 mmHg at 1 hour () and reduced norepinephrine equivalents by 42% at 24 hours . The delayed vasopressor reduction suggests clinicians cautiously titrate support post-administration.
Cyanide Detoxification
Hydroxocobalamin’s cobalt center binds cyanide () to form non-toxic cyanocobalamin, excreted renally. In healthy volunteers, doses up to 10 g induced transient systolic blood pressure (SBP) spikes (+27.0 mmHg) but no long-term sequelae . This hemodynamic effect is leveraged therapeutically in shock but requires monitoring in normotensive cyanide victims.
Clinical Applications and Efficacy Data
Refractory Septic Shock Management
A single-center retrospective analysis demonstrated hydroxocobalamin’s sustained hemodynamic benefits :
Parameter | 1 Hour Post-Dose | 24 Hours Post-Dose |
---|---|---|
MAP Increase (mmHg) | +16.3 | +16.3 |
Norepinephrine Reduction | NS | -42% |
Mortality rates remained high (57.7%), consistent with APACHE IV predictions, underscoring the need for adjunctive therapies .
Cyanide Poisoning Antidote
In a phase I trial (n=136), hydroxocobalamin caused dose-dependent hypertension (max ΔSBP: +27.0 mmHg) resolving within 4 hours . Adverse events included:
-
Chromaturia: 89% of recipients (asymptomatic)
-
Erythema: 34% (self-limiting)
-
Rash: 12% (pustular/papular)
No life-threatening reactions occurred, supporting prehospital use.
Reaction | Incidence | Management |
---|---|---|
Skin Reddening | 34% | Self-resolves <24 hours |
Chromaturia | 89% | Reassurance |
Hypertension | Dose-dependent | Monitor BP ×4 hours |
Severe allergic reactions occurred in 1.5% of subjects, managed with dexamethasone .
Contraindications and Interactions
-
Absolute: Hypersensitivity to cobalamins
-
Relative: Hypertensive crises, Leber’s optic atrophy
-
Drug Interactions: May reduce efficacy of concomitantly administered antivitamins (e.g., chloramphenicol).
Industrial Synthesis and Regulatory Status
Hydroxocobalamin is produced via Propionibacterium freudenreichii fermentation, yielding ~30 mg/L culture broth. Purification involves column chromatography and crystallization. Regulatory approvals include:
-
FDA: Cyanide antidote (2012)
-
EMA: Refractory vasoplegia (2020)
Pricing varies by formulation:
Manufacturer | Dose | Price (USD) |
---|---|---|
Cayman Chemical | 25 mg | $210 |
Sigma-Aldrich | 5 g | $220 |
Future Research Directions
-
Dose Optimization: Current septic shock protocols use 5 g IV, but weight-based dosing (e.g., 80 mg/kg) warrants exploration.
-
Combination Therapies: Synergy with angiotensin II or ascorbic acid may enhance pressor effects.
-
Pediatric Applications: Safety data in children remain limited.
-
Long-Term Outcomes: Impact on 90-day mortality in sepsis (NCT03783091 ongoing).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume